2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole
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Overview
Description
2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an amino group and a fluorosulfonyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing the necessary functional groups. For example, the reaction of 3-fluorosulfonyloxybenzoyl chloride with thiosemicarbazide under basic conditions can lead to the formation of the desired thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluorosulfonyloxy group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorosulfonyloxy group can produce hydroxyl derivatives.
Scientific Research Applications
2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorosulfonyloxy group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(3-chlorosulfonyloxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-bromosulfonyloxyphenyl)-1,3,4-thiadiazole
- 2-Amino-5-(3-methylsulfonyloxyphenyl)-1,3,4-thiadiazole
Uniqueness
2-Amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-amino-5-(3-fluorosulfonyloxyphenyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN3O3S2/c9-17(13,14)15-6-3-1-2-5(4-6)7-11-12-8(10)16-7/h1-4H,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTYIPGGKHBHIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)F)C2=NN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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